Tris[2-(methylamino)ethyl]amine
Description
Significance of Tripodal Amine Ligands in Contemporary Coordination Chemistry
Tripodal amine ligands, characterized by a central nitrogen atom linked to three arms containing donor atoms, are of paramount importance in modern coordination chemistry. mdpi.com Their C3 symmetry and ability to enforce specific coordination geometries on metal centers make them invaluable for creating stable and well-defined metal complexes. wikipedia.org These ligands can saturate the coordination sphere of metal ions, leading to complexes with unique electronic and steric properties. The parent compound of this family, tris(2-aminoethyl)amine (B1216632) (tren), is a classic example of a tripodal tetradentate ligand that forms highly stable complexes with a variety of transition metals. wikipedia.org The constrained nature of these ligands often results in a limited number of possible isomers for their metal complexes, simplifying structural analysis and reactivity studies. wikipedia.org
Evolution of Research on Polyamines and Their Derivatives
The study of polyamines and their derivatives has a rich history, driven by their ubiquitous presence in biological systems and their diverse functions. rsc.org Initially recognized for their roles in cell growth and proliferation, research has expanded to explore their applications in various scientific fields. The synthesis of a wide array of polyamine derivatives has been a key focus, allowing for the fine-tuning of their properties for specific applications. rsc.org This includes the development of chiral polyamines for asymmetric catalysis and their use as ligands for transition metals. nih.gov The ability to modify the structure of polyamines, such as through N-alkylation, has been instrumental in creating ligands with tailored steric and electronic properties, significantly impacting their coordination behavior and catalytic activity. acs.orgchemicalbook.com
Current Research Landscape and Future Directions for Tris[2-(methylamino)ethyl]amine
Current research on this compound is focused on leveraging its unique properties for various applications in catalysis and materials science. Its ability to form stable complexes with a range of metal ions is being explored for the development of novel catalysts. For instance, copper complexes of this compound have shown potential in atom transfer radical polymerization (ATRP), offering a different electronic environment compared to the more commonly used Tris[2-(dimethylamino)ethyl]amine (Me6TREN). Furthermore, cobalt complexes of Me3-tame have demonstrated enhanced efficiency in the cleavage of the O-O bond in peroxo species, which is crucial for catalytic oxidation reactions.
In the realm of materials science, this compound and its parent compound, tren, have been investigated for their ability to stabilize mixed-cation perovskites, enhancing their stability under humid and thermal stress. rsc.org This highlights the potential of this class of compounds in the development of advanced materials for optoelectronic applications.
The future of research on this compound is poised to expand into several exciting areas. The development of new synthetic routes to create a wider variety of its derivatives will open up possibilities for creating even more sophisticated catalysts and materials. rsc.org There is a growing interest in designing multifunctional ligands that can participate directly in catalytic cycles, and the secondary amine groups of this compound offer a handle for such functionalization. nih.gov Furthermore, the exploration of its coordination chemistry with a broader range of metals, including lanthanides, could lead to the discovery of novel luminescent materials and magnetic resonance imaging (MRI) contrast agents. rsc.org As computational tools for ligand design become more powerful, we can expect a more rational and targeted approach to the development of this compound-based systems for specific applications. nih.gov
| Property | Value |
| IUPAC Name | N,N-bis[2-(methylamino)ethyl]methylethane-1,2-diamine |
| Common Abbreviation | Me3-tame |
| CAS Number | 65604-89-9 |
| Molecular Formula | C9H24N4 |
| Molecular Weight | 188.31 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 77-78 °C at 0.1 mmHg |
| Density | 0.896 g/mL at 25 °C |
Table 1: Physicochemical Properties of this compound nih.govsigmaaldrich.com
| Ligand | Substituents | Metal Binding Affinity | Preferred Geometry |
| Tris(2-aminoethyl)amine (tren) | -NH2 | High | Trigonal bipyramidal |
| This compound (Me3-tame) | -NHCH3 | Moderate | Trigonal bipyramidal or Square pyramidal |
| Tris[2-(dimethylamino)ethyl]amine (Me6TREN) | -N(CH3)2 | Low | Distorted tetrahedral |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N',N'-bis[2-(methylamino)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c1-10-4-7-13(8-5-11-2)9-6-12-3/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLHUKQBMDKQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(CCNC)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447207 | |
| Record name | Tris[2-(methylamino)ethyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65604-89-9 | |
| Record name | Tris[2-(methylamino)ethyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[2-(methylamino)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Tris[2-(methylamino)ethyl]amine
This compound, a tripodal ligand with the formula N(CH₂CH₂NHCH₃)₃, features a central tertiary amine and three secondary amine arms. wikipedia.org Its synthesis can be approached through several established chemical strategies.
Alkylation-Based Synthesis Strategies
Alkylation of amines is a fundamental method for forming carbon-nitrogen bonds. In principle, this compound can be synthesized by direct alkylation of a suitable amine precursor. One potential pathway is the reaction of tris(2-chloroethyl)amine with an excess of methylamine (B109427). In this scenario, methylamine acts as the nucleophile, displacing the chloride leaving groups on the precursor.
However, the direct alkylation of amines with alkyl halides can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and quaternary ammonium (B1175870) salts. libretexts.org A more controlled approach involves the direct N-alkylation of secondary amines using alkyl halides in the presence of a non-nucleophilic, sterically hindered base, such as Hünig's base (N,N-diisopropylethylamine). umich.edu This base can scavenge the acid produced during the reaction without competing as a nucleophile, thereby minimizing the formation of undesired quaternary ammonium byproducts. umich.edu
Another plausible alkylation strategy begins with the parent compound, tris(2-aminoethyl)amine (B1216632) (tren). Controlled methylation of the three primary amine groups using a methylating agent like methyl iodide could yield the target molecule. orgsyn.org Careful stoichiometric control of the reagents and specific reaction conditions would be crucial to favor the formation of the desired secondary amines and prevent over-methylation to the permethylated product, N,N,N',N',N'',N''-hexamethyl-tris(2-aminoethyl)amine (Me₆tren). wikipedia.orglibretexts.org
Reductive Amination Approaches for Amine Incorporation
Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. youtube.comorganic-chemistry.org This process involves the initial reaction of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com This method is particularly effective because it often proceeds as a one-pot reaction under mild conditions. organic-chemistry.org
For the synthesis of this compound, the most direct reductive amination pathway would involve reacting its primary amine precursor, tris(2-aminoethyl)amine (tren), with a one-carbon carbonyl source, such as formaldehyde. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal for this transformation as they are selective for the iminium ion and will not reduce the initial aldehyde. libretexts.orgyoutube.comorganic-chemistry.org A similar protocol has been successfully used in the synthesis of isotopically labeled related compounds. researchgate.net
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
|---|---|---|---|
| Tris(2-aminoethyl)amine (tren) | Formaldehyde (CH₂O) | Sodium Cyanoborohydride (NaBH₃CN) | This compound |
Multi-Step Synthesis from Precursor Molecules
Complex amines are often constructed via multi-step synthetic sequences starting from readily available precursors. One such strategy for this compound involves building the molecule around a central nitrogen atom using amide-forming and subsequent reduction steps. This approach offers excellent control over the final structure.
A plausible route starts with nitrilotriacetic acid. The three carboxylic acid groups can be converted to the corresponding tris-amide by reaction with methylamine, typically using a coupling agent to facilitate the reaction. In the final step, the three amide carbonyl groups are reduced to methylene (B1212753) (CH₂) groups. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or alane (AlH₃), is required for this transformation. researchgate.net This amide reduction pathway is a robust method for preparing complex amines. researchgate.net
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Nitrilotriacetic Acid | Methylamine, Coupling Agent (e.g., DCC) | Nitrilotriacetamide, N,N',N''-trimethyl- |
| 2 | Nitrilotriacetamide, N,N',N''-trimethyl- | Lithium Aluminum Hydride (LiAlH₄) or Alane (AlH₃) | This compound |
Functionalization and Derivatization Reactions
The three secondary amine groups in this compound are reactive sites that can participate in various chemical transformations, allowing for the synthesis of more complex derivatives.
Condensation Reactions for Imine Formation
Condensation reactions between amines and carbonyl compounds are fundamental in organic chemistry. youtube.com Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases). masterorganicchemistry.com The parent compound tris(2-aminoethyl)amine (tren), which has primary amines, readily undergoes this reaction. wikipedia.org
However, this compound is a secondary amine. Secondary amines react with aldehydes and ketones not to form stable imines, but to generate iminium salt intermediates. youtube.commasterorganicchemistry.com If the aldehyde or ketone possesses a proton on the alpha-carbon, this intermediate can then lose a proton to form an enamine. The formation of the C=N⁺ double bond of the iminium ion is a key condensation pathway for secondary amines. masterorganicchemistry.com Therefore, while the molecule will undergo condensation with carbonyls, the product is an iminium salt rather than a neutral imine.
Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives
The secondary amine functionalities of this compound readily react with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. researchgate.netiiste.org These reactions are typically high-yielding addition reactions. The nitrogen lone pair of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate or isothiocyanate.
Given the presence of three secondary amine groups, the molecule can react with three equivalents of an appropriate isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S) to form a tris-urea or tris-thiourea derivative. organic-chemistry.orgorganic-chemistry.org This allows for the attachment of three identical functional groups to the periphery of the tripodal structure. A simple and efficient method for synthesizing thioureas involves the direct condensation of an amine with carbon disulfide in an aqueous medium. organic-chemistry.org
| Derivative Type | Reagent | General Product Structure |
|---|---|---|
| Tris-Urea | Isocyanate (R-NCO) | N(CH₂CH₂N(CH₃)C(=O)NHR)₃ |
| Tris-Thiourea | Isothiocyanate (R-NCS) | N(CH₂CH₂N(CH₃)C(=S)NHR)₃ |
Targeted N-Alkylation and N-Substitution for Analogues
The synthesis of this compound, formally known as N,N',N''-trimethyl-tris(2-aminoethyl)amine, can be achieved through the controlled N-alkylation of its parent compound, Tris(2-aminoethyl)amine (tren). A common and effective method is reductive amination. This approach involves the reaction of tren with a suitable methylating agent, such as formaldehyde, in the presence of a reducing agent like formic acid or sodium cyanoborohydride. rsc.orgorganic-chemistry.orgyoutube.com The reaction proceeds through the formation of imine intermediates which are subsequently reduced to the corresponding secondary amines. By carefully controlling the stoichiometry of the reagents, the selective formation of the tris-methylated product can be favored over the permethylated analogue, Tris[2-(dimethylamino)ethyl]amine (Me₆TREN). rsc.org
Another synthetic route involves the direct alkylation of tren with a methylating agent like methyl iodide. masterorganicchemistry.comlibretexts.orgyale.edu However, this method can be challenging to control and may lead to a mixture of products, including the desired compound, the permethylated product, and quaternary ammonium salts, due to the increasing nucleophilicity of the partially methylated amines. masterorganicchemistry.com Therefore, careful optimization of reaction conditions, such as temperature, solvent, and the equivalents of the alkylating agent, is crucial to maximize the yield of this compound. dtic.mil
The synthesis of analogues of this compound involves the introduction of various alkyl or other functional groups onto the secondary amine nitrogens. This can be achieved through similar N-alkylation or N-substitution reactions. For instance, reacting this compound with different alkyl halides or other electrophilic reagents allows for the creation of a diverse library of derivatives with tailored properties. The synthesis of unsymmetrically substituted analogues, where different functional groups are introduced on the three arms, requires more sophisticated strategies involving protecting group chemistry to differentiate the secondary amine sites before functionalization.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Tris(2-aminoethyl)amine | Formaldehyde, Formic Acid | This compound | Reductive Amination |
| Tris(2-aminoethyl)amine | Methyl Iodide | This compound | N-Alkylation |
| This compound | Alkyl Halide | N-Alkyl-N',N''-dimethyl-tris(2-aminoethyl)amine | N-Alkylation |
Advanced Purification and Characterization Techniques in Synthetic Organic Chemistry
The purification of this compound and its analogues from reaction mixtures is a critical step to ensure high purity for subsequent applications. A common technique involves the use of column chromatography. For basic compounds like amines, silica (B1680970) gel can be used, often with a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849) in methanol, to prevent peak tailing and improve separation. biotage.com Alternatively, amine-functionalized silica can be an effective stationary phase for the purification of these compounds. biotage.combiotage.com Another established method for purifying polyamines is through the formation of their crystalline salts, such as hydrochlorides or tosylates. chemicalbook.com The amine is first converted to its salt, which can then be purified by recrystallization. The pure salt can subsequently be neutralized to regenerate the free amine.
The structural elucidation and confirmation of this compound and its derivatives rely on a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the molecular structure. In the ¹H NMR spectrum, one would expect to see characteristic signals for the methyl protons and the ethylene (B1197577) bridges. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum will show distinct peaks for the methyl carbons and the carbons of the ethyl arms. rsc.org
| Predicted ¹H NMR Data for this compound | |
| Chemical Shift (ppm) | Multiplicity |
| ~ 2.4 | s |
| ~ 2.6 | t |
| ~ 2.8 | t |
| ~ 1.5 | br s |
| Predicted ¹³C NMR Data for this compound | |
| Chemical Shift (ppm) | Assignment |
| ~ 36 | -CH₃ |
| ~ 50 | -CH₂-NH(sec) |
| ~ 55 | -CH₂-N(tert) |
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (188.31 g/mol ). nih.gov The fragmentation pattern in mass spectrometry is often characterized by α-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the formation of stable iminium ions. miamioh.eduyoutube.comlibretexts.orgdocbrown.info
| Predicted Mass Spectrometry Fragmentation for this compound | |
| m/z | Possible Fragment |
| 188 | [M]⁺ |
| 143 | [M - CH₂NHCH₃]⁺ |
| 114 | [M - 2(CH₂NHCH₃)]⁺ |
| 44 | [CH₂NHCH₃]⁺ |
In addition to NMR and mass spectrometry, Infrared (IR) Spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretching vibrations of the secondary amines. Elemental Analysis is also routinely performed to confirm the empirical formula of the synthesized compound.
Catalytic Applications and Mechanistic Insights
Catalytic Activity of Tris[2-(methylamino)ethyl]amine
This compound is a polyamine that functions as a tetradentate ligand, capable of forming stable complexes with various metal ions through its nitrogen atoms. This coordination ability is central to its role in catalysis.
General Catalytic Performance in Organic Transformations
While the specific catalytic applications of this compound are not as extensively documented as its fully methylated analogue, Tris[2-(dimethylamino)ethyl]amine (Me6TREN), its structural features suggest its utility in various metal-catalyzed reactions. The presence of secondary amine groups provides a distinct electronic and steric environment compared to primary or tertiary amine analogues. This can influence the reactivity and stability of the metal complexes it forms. Its primary role is as a ligand in coordination chemistry, forming stable complexes with transition metals, which are fundamental to many catalytic processes.
Role as a Catalyst in Asymmetric Synthesis
Currently, there is limited specific research available detailing the application of this compound as a primary catalyst or ligand in asymmetric synthesis. Asymmetric synthesis often requires chiral catalysts to produce a specific stereoisomer of a product. While the parent compound is achiral, its derivatives or its use in forming complexes that create a chiral environment could be an area for future exploration in catalysis. The development of chiral variants of tripodal amine ligands is an active area of research for achieving high stereoselectivity in organic reactions.
Related Tripodal Amine Ligands in Controlled Polymerization
The derivatives of this compound, particularly its tertiary amine analogue Me6TREN, have demonstrated exceptional performance as ligands in controlled polymerization techniques.
Atom Transfer Radical Polymerization (ATRP) Facilitation by Related Derivatives
Tris[2-(dimethylamino)ethyl]amine (Me6TREN) is a highly efficient ligand for copper-catalyzed Atom Transfer Radical Polymerization (ATRP), a method for preparing polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com The copper(I) complex formed with Me6TREN is a highly active species that facilitates the polymerization process. mdpi.com The effectiveness of the Cu(I)/Me6TREN catalyst is among the highest reported for ATRP.
The use of Me6TREN allows for a significant reduction in the required catalyst concentration, often to parts-per-million (ppm) levels, through techniques like Activators ReGenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR). This reduction is crucial for industrial applications as it minimizes contamination of the final polymer product with residual catalyst. The performance of Me6TREN in ICAR ATRP has been shown to be superior to other common ligands like derivatives of 2,2'-bipyridine (B1663995) (bpy) or N,N,N′,N”,N”-pentamethyldiethylenetriamine (PMDETA).
Table 1: Comparison of Catalysts in ICAR ATRP of Styrene
| Catalyst Ligand | Time (h) | Conversion (%) | Mn,th (g/mol) | Mn,SEC (g/mol) | Mw/Mn |
|---|---|---|---|---|---|
| Me6TREN | 4 | 78 | 8,100 | 8,500 | 1.15 |
| TPMA | 4 | 75 | 7,800 | 8,200 | 1.18 |
| dNbpy | 23 | 12 | 1,200 | 1,500 | 1.45 |
| PMDETA | 23 | 6 | 600 | 700 | 1.50 |
This table presents illustrative data based on typical results to highlight the relative performance of different ligands.
Catalysis in Polyurethane Formation by Analogues
Tertiary amine catalysts are widely used to accelerate the reactions involved in the formation of polyurethanes. researchgate.net Specifically, Tris[2-(dimethylamino)ethyl]amine has been identified as a highly reactive, non-ether, non-cyclic tertiary amine catalyst for the reaction between organic isocyanates and active hydrogen-containing compounds like polyols to form polyurethanes. google.com
This analogue effectively catalyzes both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water), which is essential for producing polyurethane foams. researchgate.net The concentration of the catalyst can be adjusted, typically ranging from 0.01 to 2.0 percent by weight of the reactants, to control the reaction rates and the final properties of the polyurethane product. google.com It can also be used in conjunction with co-catalysts, such as tin compounds, to further refine the process. google.comgoogle.com
Heterogeneous Catalysis and Material Modification
To overcome challenges with catalyst recovery and reuse, tripodal amines can be immobilized onto solid supports, creating effective heterogeneous catalysts. A notable example involves the parent compound, Tris(2-aminoethyl)amine (B1216632) (TAEA or TREN), which has been successfully used to modify metal oxide surfaces. mdpi.comresearchgate.net
Hybrid materials have been synthesized by anchoring TAEA onto supports like magnesium oxide (MgO), aluminum oxide (Al₂O₃), and niobium(V) oxide (Nb₂O₅). mdpi.com These materials have been tested as catalysts for the Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction in organic synthesis. mdpi.commdpi.comresearchgate.netrsc.org The basic amine groups of the anchored TAEA are the active sites for this reaction. mdpi.com
Studies have shown that the catalytic activity is influenced by the method of anchoring the amine to the support and the acid-base properties of the metal oxide itself. mdpi.com For instance, TAEA-modified MgO has demonstrated superior activity in the Knoevenagel condensation between furfural (B47365) and malononitrile. mdpi.comresearchgate.net The strength of the interaction between the amine modifier and the support is a critical factor; a very strong interaction can reduce the availability of the amine groups to participate in the catalytic reaction. mdpi.com This approach of creating hybrid materials highlights a pathway to developing robust and recyclable catalysts based on the tripodal amine framework.
Table 2: Knoevenagel Condensation of Furfural and Malononitrile using TAEA-Modified Catalysts
| Catalyst | Furfural Conversion (%) after 3h |
|---|---|
| Unmodified MgO | 45 |
| TAEA-modified MgO | 98 |
| Unmodified Al₂O₃ | 10 |
| TAEA-modified Al₂O₃ | 30 |
| Unmodified Nb₂O₅ | 5 |
| TAEA-modified Nb₂O₅ | 20 |
This table presents illustrative data based on findings from studies on TAEA-modified metal oxides to show the impact of heterogenization on catalytic activity. mdpi.com
Compound Names Table
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-methyl-N',N'-bis[2-(methylamino)ethyl]ethane-1,2-diamine nih.gov |
| Me6TREN | Tris[2-(dimethylamino)ethyl]amine mdpi.com |
| TREN / TAEA | Tris(2-aminoethyl)amine mdpi.com |
| TPMA | Tris(2-pyridylmethyl)amine |
| bpy | 2,2'-bipyridine |
| PMDETA | N,N,N′,N”,N”-pentamethyldiethylenetriamine |
| dNbpy | 4,4'-di(5-nonyl)-2,2'-bipyridine |
| MgO | Magnesium Oxide mdpi.com |
| Al₂O₃ | Aluminum Oxide mdpi.com |
| Nb₂O₅ | Niobium(V) Oxide mdpi.com |
Surface Functionalization of Solid Supports for Catalytic Enhancement
The immobilization of amine-containing molecules onto solid supports is a widely adopted strategy to create heterogeneous catalysts that are stable, reusable, and highly efficient. The related compound, tris(2-aminoethyl)amine (TAEA), which shares a similar tripodal structure, has been successfully used to modify solid supports to boost their catalytic performance. mdpi.com
In one study, various commercial metal oxides with differing acid-base properties—MgO (basic), Al₂O₃ (basic-acidic), and Nb₂O₅ (acidic-basic)—were functionalized with TAEA. mdpi.com Two primary methods were employed for this functionalization: direct anchoring of the amine onto the metal oxide and a two-step process involving pre-functionalization of the support with (3-chloropropyl)trimethoxysilane (ClPTMS) followed by amine anchoring. mdpi.com
The effectiveness of these hybrid materials was tested in the Knoevenagel condensation. mdpi.com The results indicated that the nature of the support and the method of amine anchoring significantly influenced the catalyst's activity. mdpi.com The interaction strength between the amine and the support is a critical factor; a very strong interaction can reduce the availability of the amine groups to participate in the catalytic reaction. mdpi.com Thermogravimetric analysis helped to determine this interaction strength, showing that weaker amine-support interactions led to higher catalytic activity. mdpi.com Catalysts based on MgO, particularly when the amine was anchored homogeneously after modification with the chlorine precursor, demonstrated superior activity. mdpi.com
Table 1: TAEA-Functionalized Metal Oxides for Catalytic Applications
| Solid Support | Acid-Base Property | Functionalization Method | Key Finding | Reference |
|---|---|---|---|---|
| MgO | Basic | Direct Anchoring & Two-Step (ClPTMS) | Superior catalytic activity in Knoevenagel condensation. | mdpi.com |
| Al₂O₃ | Basic-Acidic | Direct Anchoring & Two-Step (ClPTMS) | Moderate catalytic activity. | mdpi.com |
Applications in Knoevenagel Condensation (via related amines)
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgorientjchem.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, catalyzed typically by a weak base, such as an amine. wikipedia.orgsci-hub.se The reaction proceeds through a nucleophilic addition followed by dehydration, yielding an α,β-unsaturated product. wikipedia.org
Heterogeneous catalysts are highly desirable for this reaction to overcome the challenges associated with homogeneous catalysts, such as difficult separation and recovery. nih.govrsc.org Amine-functionalized solid supports have emerged as effective heterogeneous catalysts for this purpose. nih.govacs.org Research has shown that the number of amine groups in the functionalizing agent plays a crucial role in catalytic efficiency. mdpi.com Catalysts modified with diamines consistently show higher activity than those with monoamines. mdpi.com
This observation prompted the investigation of tris(2-aminoethyl)amine (TAEA), a molecule with three primary amine groups, as a catalyst modifier. mdpi.com The hypothesis was that the increased density of basic amine sites would accelerate the condensation reaction. mdpi.com In tests involving the condensation of furfural and malononitrile, TAEA-modified MgO catalysts showed excellent activity. mdpi.com The increased number of available amine groups on the catalyst surface was credited with the enhanced performance, demonstrating the potential of tripodal amines in designing highly active heterogeneous catalysts. mdpi.com
Table 2: Catalytic Performance in Knoevenagel Condensation
| Catalyst | Reactants | Product Yield | Key Insight | Reference |
|---|---|---|---|---|
| TAEA-modified MgO | Furfural and Malononitrile | High | Superior activity correlated with the way TAEA is anchored and the basicity of the support. | mdpi.com |
| Amine-functionalized GCN | Various aldehydes and active methylene compounds | Up to 92% | Increased basicity from -NH₂ groups leads to high yield and selectivity. | acs.org |
Reaction Mechanism Elucidation in Catalytic Cycles
Understanding the precise mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. This compound and its derivatives are instrumental in mechanistic studies due to their well-defined coordination geometry and tunable electronic properties.
Studies on Phase-Transfer Catalysis Mechanisms
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). acsgcipr.org The catalyst, typically a quaternary ammonium (B1175870) salt, transports one reactant (usually an anion) across the phase boundary into the other phase where the reaction occurs. acsgcipr.org This methodology offers significant green chemistry advantages, such as the use of less hazardous solvents and inorganic bases. acsgcipr.org
While direct studies on this compound in PTC are not extensively documented, the principles of PTC and the function of related polyamines provide valuable insights. For instance, the acyclic polyether amine Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) has been effectively used as a phase-transfer catalyst in permanganate (B83412) oxidations. sigmaaldrich.com The structure of such polyamines allows them to encapsulate cations, enhancing their solubility in organic phases and facilitating the transfer of the associated anion. The tripodal structure of this compound suggests it could similarly function as an effective phase-transfer catalyst, with its multiple amine groups capable of complexing metal cations and assisting their transport across phase boundaries. The efficiency of a PTC is often related to parameters like the total number of carbon atoms (C#) and the "q-value," which characterizes the structure of the catalyst for structure-activity relationships. acsgcipr.org
Investigations into Electron Transfer and Active Site Dynamics
The ability of this compound (Me₃TREN) to form stable complexes with a variety of transition metals makes it an excellent ligand for studying electron transfer processes and the dynamics of catalytic active sites. Its tripodal structure enforces a specific coordination geometry, typically trigonal bipyramidal, which can stabilize unusual oxidation states of the metal center and facilitate electron transfer events.
Detailed mechanistic studies often employ techniques like spectroscopy and kinetic analysis to probe reaction intermediates and transition states. youtube.com For example, copper complexes with Me₃TREN's fully methylated relative, Tris[2-(dimethylamino)ethyl]amine (Me₆TREN), are used to catalyze Atom Transfer Radical Addition (ATRA) reactions. rsc.org Mechanistic investigations of these systems help elucidate the role of the copper(I)/copper(II) redox cycle and the dynamics of radical generation and transfer.
Furthermore, cobalt(III)-peroxo complexes featuring the Me₃TREN ligand have been studied for their efficiency in O–O bond cleavage, a critical step in many catalytic oxidation reactions. The ligand's electronic and steric properties influence the stability of the peroxo intermediate and the rate of electron transfer required for its cleavage. Isotopic labeling studies, such as the use of deuterium-labelled ligands, can also be a powerful tool to track the movement of atoms and understand mechanisms involving hydrogen atom transfer or proton-coupled electron transfer (PCET). researchgate.net These investigations are fundamental to describing the precise role of the ligand in the catalytic system. researchgate.net
Table 3: Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Me₃TREN |
| Tris(2-aminoethyl)amine | TAEA, tren |
| (3-chloropropyl)trimethoxysilane | ClPTMS |
| Magnesium Oxide | MgO |
| Aluminum Oxide | Al₂O₃ |
| Niobium(V) Oxide | Nb₂O₅ |
| Tris[2-(dimethylamino)ethyl]amine | Me₆TREN |
| Tris[2-(2-methoxyethoxy)ethyl]amine | TDA-1 |
| Furfural |
Biomimetic and Bio Inspired Research Directions
Design and Synthesis of Bio-Active Scaffolds
The molecular architecture of Tris[2-(methylamino)ethyl]amine (often abbreviated as Me₃TREN) makes it an adaptable building block for creating complex, three-dimensional structures with potential biological activity. Researchers are leveraging its properties to build scaffolds for new therapeutic and agricultural compounds.
This compound and its parent compound, tris(2-aminoethyl)amine (B1216632) (TREN), serve as foundational scaffolds in the synthesis of compounds with potential pharmaceutical and agrochemical applications. Their tripodal nature allows for the creation of molecules with well-defined spatial arrangements, a crucial aspect for biological recognition and activity.
In pharmaceutical research, ongoing studies are exploring the potential of Me₃TREN as a precursor for novel drug delivery systems and in the design of new pharmaceuticals, with some focus on antiviral applications. The TREN scaffold has been successfully incorporated into advanced drug delivery vehicles. For instance, TREN has been used to functionalize nanocrystalline cellulose (B213188) to create a magnetic nanocarrier for the targeted delivery of the anticancer drug methotrexate (B535133). researchgate.net In another study, a zinc complex of TREN, [Zn(tren)]²⁺, was developed as a highly water-soluble carrier for the anti-COVID-19 drug favipiravir. nih.gov This system is designed to release the drug under the acidic conditions often found in tumor microenvironments or within cellular compartments. nih.gov
The utility of these amines extends to the synthesis of key chemical intermediates. The Knoevenagel condensation, a vital reaction for producing substituted alkenes used as ingredients in anticancer and antimalarial pharmaceuticals, can be effectively catalyzed by amine-functionalized materials. mdpi.com Research has shown that immobilizing TREN on solid supports like metal oxides creates a highly effective heterogeneous catalyst for this reaction. mdpi.com The presence of multiple amine groups on a single TREN molecule enhances catalytic activity compared to simpler monoamines or diamines, a principle that extends to Me₃TREN. mdpi.com Furthermore, polymer-bound versions of TREN are utilized in specialized applications like solution-phase peptide synthesis, highlighting their role as versatile reagents in building complex biomolecules. sigmaaldrich.com
The biological activity of metal complexes can be precisely tuned by modifying the ligand structure. The family of TREN-based ligands is a clear example of this principle. By systematically altering the substituents on the terminal amine groups, researchers can control the steric and electronic properties of the resulting metal complex, thereby influencing its biological function.
The comparison between TREN, Me₃TREN, and the fully methylated Me₆TREN (Tris[2-(dimethylamino)ethyl]amine) illustrates this strategy effectively. wikipedia.org The introduction of methyl groups progressively increases steric bulk around the metal center and alters the electron-donating capacity of the nitrogen atoms. This modulation directly impacts the stability, geometry, and reactivity of the metal complexes they form. For example, while TREN readily stabilizes cobalt(III), the bulkier Me₆TREN does not, showcasing a significant change in redox properties based on ligand design. wikipedia.org
This strategy has been applied to develop compounds with specific biological targets. The fully methylated derivative, Me₆TREN, is known to act as an antagonist of the CXC chemokine receptor type 4 (CXCR4). tcichemicals.com This receptor is crucial for hematopoietic cell trafficking and is a co-receptor for HIV entry into T-cells; it also plays a role in cancer metastasis. tcichemicals.com The ability of Me₆TREN to interfere with this receptor highlights how ligand modification can be used to create molecules that interact with specific biological pathways, opening doors for new therapeutic interventions. tcichemicals.com
Table 1: Comparison of TREN-Based Ligands
| Ligand | Formula | Terminal Amine | Key Characteristics |
| Tris(2-aminoethyl)amine (TREN) | N(CH₂CH₂NH₂)₃ | Primary (-NH₂) | High metal binding affinity, stabilizes higher oxidation states (e.g., Co(III)). wikipedia.org |
| This compound (Me₃TREN) | N(CH₂CH₂NHCH₃)₃ | Secondary (-NHCH₃) | Intermediate steric bulk, moderate binding affinity, forms stable complexes with varied geometries. |
| Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) | N(CH₂CH₂N(CH₃)₂)₃ | Tertiary (-N(CH₃)₂) | High steric bulk, lower binding affinity, does not stabilize Co(III), acts as CXCR4 antagonist. wikipedia.orgtcichemicals.com |
Bioconjugation Chemistry and Biomedical Applications
Bioconjugation involves linking molecules to create novel constructs with combined functionalities. The reactive amine groups and chelating ability of this compound and its analogs make them valuable tools in this field, particularly for creating targeted therapies and diagnostic agents.
A primary goal in drug development is to deliver a therapeutic agent specifically to diseased cells, minimizing effects on healthy tissue. This compound-based scaffolds are being employed as linkers and carriers to achieve this. Their amine groups provide reactive handles for attaching drugs, targeting molecules, and other functional components. nih.gov
A notable application involves using the TREN scaffold to create sophisticated nanocarriers. In one approach, TREN was used to functionalize magnetic nanoparticles coated with nanocrystalline cellulose. researchgate.net The resulting nanocarrier successfully loaded the anticancer drug methotrexate via electrostatic interactions and demonstrated pH-dependent drug release, with higher release rates in acidic conditions mimicking a tumor environment. researchgate.net This system also showed high cytotoxicity specifically in breast cancer cell lines. researchgate.net
Metal complexes of these ligands can also act as the drug carrier itself. A zinc(II) complex of TREN was engineered to carry the antiviral drug favipiravir. nih.gov The drug binds to the zinc center but can be readily released upon protonation in an acidic environment, making the complex a potential vehicle for safe and targeted drug delivery. nih.gov Molecular docking studies further suggested that this drug-carrier complex could interact strongly with biological macromolecules like DNA and viral proteins, indicating its potential for therapeutic action. nih.gov
Beyond therapeutics, this compound and its derivatives are contributing to the development of advanced diagnostic tools. Their ability to form stable and often fluorescent complexes with specific metal ions is being harnessed to create sensors and imaging agents.
For example, a TREN-based ligand was synthesized that exhibits noticeable fluorescence quenching specifically in the presence of trivalent iron (Fe(III)) ions at physiological pH. researchgate.net This selective response suggests its potential for use as a fluorescent sensor for detecting iron in environmental or medical contexts, which is important for diagnosing diseases related to iron homeostasis. researchgate.net
In the realm of bioimaging, TREN has been used to functionalize nitrogen-doped graphene quantum dots (N-GQDs). acs.org These TREN-functionalized nanocomposites, particularly when combined with metal nanoparticles like silver or platinum, were used for in-vitro imaging of human lung adenocarcinoma cells. acs.org The nanocomposites were internalized by the cancer cells, allowing for clear fluorescence imaging of the cytoplasm, demonstrating their promise as probes for cancer diagnosis. acs.org
Interactions with Biological Systems
The interaction of this compound and its complexes with biological systems is multifaceted, stemming from its ability to chelate metal ions, bind to biomolecules, and participate in redox processes. As a chelating agent, it can influence the homeostasis of essential metal ions within biological systems.
Complexes formed with this ligand can exhibit significant biological activity. For instance, its cobalt(III)-peroxo complexes are efficient at oxygen activation, a fundamental process in many enzymatic reactions. The ability of its copper(II) complexes to bind anions like thiosulfate (B1220275) is also of interest for studying biochemical interactions.
At the cellular level, TREN-based systems have shown direct interactions with key biological components. TREN-functionalized nanoparticles have been observed to enter cancer cells and induce cytotoxicity. researchgate.net Molecular docking studies predict that metal complexes of TREN carrying therapeutic payloads can bind to both DNA and viral proteins, suggesting a mechanism for their therapeutic effects. nih.gov Furthermore, the derivative Me₆TREN acts as an antagonist for the CXCR4 receptor, a protein involved in cancer and viral infections, indicating a direct interaction with cell signaling pathways. tcichemicals.com These diverse interactions underscore the potential of this compound-based compounds to function as modulators of biological processes.
Modulation of Cellular Processes and Intracellular Signaling Pathways
The interaction of this compound and its derivatives with biological systems is an area of growing interest. While direct studies on the specific intracellular signaling pathways modulated by this compound are emerging, research on closely related polyamine ligands provides significant insights into its potential biological activities.
The biological action of these compounds is often linked to their ability to interact with metal ions or to bind to specific biological targets. For instance, research on derivatives has shown that variations in the substituent groups on the tripodal amine core can significantly influence microbial growth inhibition, highlighting the importance of chelation in biological systems.
A notable example from a related compound, Tris[2-(dimethylamino)ethyl]amine (Me₆TREN), demonstrates the potential of this class of molecules. Me₆TREN is recognized as an antagonist of the CXC chemokine receptor type 4 (CXCR4). tcichemicals.com The CXCR4 receptor, activated by its ligand CXCL12, plays a crucial role in various physiological and developmental processes, including the trafficking of hematopoietic cells. tcichemicals.com Furthermore, CXCR4 is implicated in cancer cell migration and metastasis and serves as a co-receptor for HIV entry into T-cells. tcichemicals.com The ability of a TREN-based ligand to act as an antagonist for such a critical receptor underscores the potential for this compound to be developed into a modulator of these significant cellular and disease processes.
In other bio-inspired applications, the parent compound, tris(2-aminoethyl)amine (TREN), has been used to functionalize N-doped graphene quantum dots. nih.gov Recent studies have shown that platinum nanocomposites of these functionalized quantum dots exhibit good biocompatibility and produce an intracellular fluorescence response, suggesting their promise as candidates for bioimaging applications within cells. nih.gov
Mechanisms of Enzyme Interaction and Catalytic Activity Modulation
In the field of biomimetic catalysis, this compound serves as a valuable ligand for mimicking the structure and function of enzyme active sites. Its tripodal structure can enforce specific coordination geometries, such as trigonal bipyramidal or square pyramidal, on metal centers, which is a key feature of many metalloenzymes.
The introduction of methyl groups on the primary amines of tris(2-aminoethyl)amine (TREN) to form this compound (Me₃TREN) modulates both steric and electronic effects, allowing for the fine-tuning of the reactivity of metal complexes. This is crucial for mimicking the precise control exerted by enzymes. Research has demonstrated that cobalt(III)-peroxo complexes featuring the Me₃TREN ligand exhibit enhanced efficiency in the cleavage of O–O bonds, a critical step in many catalytic oxidation reactions.
The catalytic activity of related TREN-based systems has been extensively studied. For example, copper complexes with Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) are highly efficient catalysts for Atom Transfer Radical Polymerization (ATRP), a process that allows for the synthesis of well-defined polymers. cmu.edu The mechanism involves the copper complex reversibly activating dormant polymer chains. cmu.edu The nature of the amine ligand is critical to the catalyst's efficiency. cmu.edu Similarly, the parent compound TREN, when supported on metal oxides, has been shown to be an effective heterogeneous catalyst for Knoevenagel condensation, a key carbon-carbon bond-forming reaction. mdpi.com Studies have shown that the amine groups are the active sites, and catalysts with a higher number of amine groups, such as TREN, exhibit enhanced activity. mdpi.com
The table below compares the catalytic activity of different amine-functionalized catalysts in the Knoevenagel condensation, illustrating the principle that a higher density of amine groups can enhance catalytic performance.
| Catalyst Support | Functionalizing Amine | Key Feature | Catalytic Application | Reference |
| K10 Montmorillonite | N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AAPTMS) | Contains two amine groups | Knoevenagel Condensation | mdpi.com |
| MCM-41 | (3-pyrrolidin-3-ylurea)propyltriethoxysilane | Contains three amine groups | Knoevenagel Condensation | mdpi.com |
| Metal Oxides (MgO, Al₂O₃) | Tris(2-aminoethyl)amine (TAEA) | Contains three primary and one tertiary amine group | Knoevenagel Condensation | mdpi.com |
Metal Ion Sequestration and Environmental Remediation
The strong metal-chelating ability of this compound makes it a prime candidate for environmental applications, particularly for the removal of toxic heavy metals from contaminated water sources. Its structure allows it to bind tightly to metal ions, effectively sequestering them from the environment.
Applications in Heavy Metal Capture from Aqueous Solutions
The tetradentate nature of the TREN ligand family, including this compound, enables the effective capture of heavy metal ions. researchgate.net The four nitrogen atoms can coordinate with a metal ion, forming a stable chelate complex. This principle has been successfully applied in developing materials for environmental remediation.
Research has shown that modifying solid supports, such as silica (B1680970) gel, with the parent compound tris(2-aminoethyl)amine (TREN) creates a highly effective sorbent for the solid-phase extraction of heavy metals. researchgate.net This functionalized silica gel demonstrates a high affinity for ions such as Chromium(III), Cadmium(II), and Lead(II) in aqueous solutions. researchgate.net The effectiveness of such materials is attributed to the high absorption performance for metal ions provided by the quadridentate amine ligand. researchgate.net Given that this compound shares the same foundational chelating structure, it is expected to exhibit similar, if not modulated, efficacy in heavy metal capture.
The table below summarizes the adsorption capacities of TREN-functionalized silica gel for various heavy metal ions, demonstrating the potential of this ligand structure in remediation efforts.
| Metal Ion | Adsorbent | pH | Maximum Adsorption Capacity (mg g⁻¹) | Reference |
| Cr(III) | SG-TREN | 4 | 32.72 | researchgate.net |
| Cd(II) | SG-TREN | 4 | 36.42 | researchgate.net |
| Pb(II) | SG-TREN | 4 | 64.61 | researchgate.net |
Potential as Biosensors for Specific Metal Ions
The ability of this compound to form stable and selective complexes with metal ions is a fundamental requirement for its use in chemical sensors and biosensors. A biosensor for metal ions typically relies on a recognition element that selectively binds the target ion, coupled with a transducer that converts this binding event into a measurable signal.
The specific coordination chemistry of this compound with different metals can be exploited for this purpose. The formation of a complex can lead to changes in electrochemical, optical, or fluorescent properties, which can be harnessed for detection. For example, research has shown that copper(II) complexes with Me₃TREN exhibit high binding constants for certain anions, indicating the potential for selective molecular recognition.
Furthermore, recent advancements have demonstrated that tris(2-aminoethyl)amine (TREN) functionalized N-doped graphene quantum dots, when complexed with metals like platinum, can be used for intracellular fluorescence bioimaging. nih.gov This highlights the potential of TREN-based systems to act as the recognition and signaling component of a biosensor. While direct application of this compound as a standalone biosensor is still an area for development, its properties as a selective ligand form a strong foundation for its incorporation into future biosensing platforms for specific metal ions.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Studies of Molecular and Electronic Structure
Quantum mechanical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of Tris[2-(methylamino)ethyl]amine and its complexes. These studies provide a detailed picture of the molecule's electronic landscape and how it dictates its reactivity.
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT calculations are a cornerstone for understanding the ground state properties of Me₃TREN. These calculations can accurately predict key geometric parameters and electronic features. For the free ligand, DFT studies reveal a C₃ symmetric structure in its lowest energy state, with the three arms arranged in a propeller-like fashion around the central nitrogen atom.
Upon coordination to a metal center, such as copper(II) or cobalt(II), DFT calculations have been used to predict the resulting geometries, which are often trigonal bipyramidal (TBP) or square pyramidal. The choice of functional and basis set in these calculations is crucial for obtaining results that correlate well with experimental data, such as X-ray crystal structures. For instance, hybrid functionals like B3LYP are commonly employed for their balance of accuracy and computational cost in studying transition metal complexes. koreascience.kr
Table 1: Representative DFT-Calculated Ground State Properties of a [Cu(Me₃TREN)X]⁺ Complex (Hypothetical Data)
| Property | Calculated Value |
| Cu-N(apical) Bond Length | 2.15 Å |
| Cu-N(equatorial) Bond Length (avg) | 2.05 Å |
| N-Cu-N Bond Angle (equatorial) | ~120° |
| HOMO-LUMO Gap | 3.5 eV |
| Mulliken Charge on Cu | +1.2 |
Elucidation of Reaction Pathways and Energetics
A significant application of DFT is the mapping of reaction pathways and the calculation of associated energy barriers, providing mechanistic insights that are often difficult to obtain experimentally. For catalytic processes involving Me₃TREN complexes, DFT can be used to model the entire catalytic cycle. tcichemicals.commdpi.com For example, in oxygen activation by cobalt(III)-peroxo complexes of Me₃TREN, DFT calculations can elucidate the steps involved in O–O bond cleavage, a critical process in oxidation reactions. acs.org
These calculations involve locating transition state structures and computing their energies relative to the reactants and products. The resulting energy profile reveals the rate-determining step of the reaction and can help in the rational design of more efficient catalysts. While specific and detailed reaction pathway energetics for Me₃TREN are not widely published in dedicated computational papers, the methodology is well-established for similar amine-based ligand complexes. researchgate.netrsc.org
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view, capturing the conformational flexibility and interactions of this compound and its complexes in solution.
Prediction of Ligand Conformations and Dynamic Behavior
MD simulations can predict the various conformations that the flexible ethylene (B1197577) linkers of Me₃TREN can adopt in solution. rsc.org By simulating the molecule over time, researchers can understand the dynamic equilibrium between different conformers and how this might influence the ligand's ability to bind to a metal ion. The choice of force field is critical in MD simulations to accurately represent the interatomic interactions. For metal complexes, specialized force fields or quantum mechanics/molecular mechanics (QM/MM) approaches are often necessary to correctly describe the metal-ligand interactions. rsc.org
Simulation of Ligand-Metal and Ligand-Substrate Interactions
MD simulations are particularly powerful for studying the intricate dance of interactions between the Me₃TREN ligand, a coordinated metal ion, and a substrate molecule. rsc.org These simulations can reveal how the ligand's conformation adapts to accommodate a substrate in the metal's coordination sphere. For instance, in a catalytic reaction, MD can show the substrate approaching the active site, the conformational changes in the Me₃TREN complex that facilitate binding, and the subsequent release of the product. These simulations provide a temporal dimension to the static snapshots offered by DFT. mdpi.com
Chemoinformatics and Machine Learning Approaches
The fields of chemoinformatics and machine learning are increasingly being applied to the study of ligands and their complexes, offering new avenues for predicting properties and accelerating discovery.
While specific chemoinformatics studies solely focused on this compound are not prevalent, the principles are applicable. Chemoinformatics tools can be used to analyze libraries of related polyamine ligands to identify quantitative structure-activity relationships (QSAR). frontiersin.org By correlating structural descriptors with experimentally determined properties, such as catalytic activity or metal-binding affinity, it is possible to build predictive models.
Machine learning models, trained on large datasets of chemical information, are showing promise in predicting the properties of metal complexes, such as their stability constants. d-nb.infonih.govaip.orgnih.gov For a ligand like Me₃TREN, a machine learning model could potentially predict its binding affinity for different metal ions or its catalytic performance in various reactions, based on its structural features and those of the reactants. acs.org These approaches, while still developing, hold the potential to significantly streamline the process of designing new ligands and catalysts for specific applications. nih.gov
Application of Artificial Neural Networks for Property Prediction
Artificial Neural Networks (ANNs) are a class of machine learning algorithms that have shown significant promise in the field of chemistry for predicting a wide range of molecular properties. github.com While specific applications of ANNs to this compound are not extensively documented in public literature, the established success of these models for other amines provides a clear framework for their potential use. ANNs can be trained on datasets of known compounds to learn complex, non-linear relationships between molecular structure and properties. researchgate.netacs.org
For this compound, an ANN could be trained to predict key physicochemical properties that are crucial for its various applications. These properties could include, but are not limited to, pKa values, boiling point, vapor pressure, and solubility in different solvents. The input for such a network would typically be a set of molecular descriptors derived from the structure of this compound, such as topological indices, quantum chemical parameters, or molecular fingerprints.
The development of ANN models for property prediction generally involves several key steps:
Data Collection and Preparation: A comprehensive dataset of amines with experimentally determined properties would be required. This data would be used to train and validate the ANN model.
Descriptor Calculation: A relevant set of molecular descriptors would be calculated for each amine in the dataset.
Model Training and Validation: The ANN would be trained on a subset of the data and its predictive performance would be evaluated on a separate validation set. researchgate.net
Prediction for this compound: Once validated, the model could be used to predict the properties of this compound.
The table below illustrates a hypothetical set of properties for this compound that could be predicted using a well-trained ANN model, alongside potential molecular descriptors that could be used as input for the model.
Table 1: Predicted Properties and Potential Molecular Descriptors for this compound using ANNs
| Predicted Property | Unit | Potential Molecular Descriptors |
|---|---|---|
| pKa (first protonation) | - | Number of nitrogen atoms, Molecular weight, Topological polar surface area |
| Boiling Point | °C | van der Waals volume, Number of rotatable bonds, Hydrogen bond donors/acceptors |
| CO2 Absorption Capacity | mmol/g | Partial charges on nitrogen atoms, HOMO-LUMO gap, Electrostatic potential |
It is important to note that the accuracy of these predictions is highly dependent on the quality and diversity of the training data. rsc.org The development of robust ANN models for amines is an active area of research, and future work will likely lead to even more accurate and reliable predictions for compounds like this compound. researchgate.net
Data-Driven Approaches for Structure-Activity Relationship Studies
Data-driven approaches, encompassing a range of statistical and machine learning techniques, are invaluable for elucidating Structure-Activity Relationships (SAR). researchgate.netacs.org SAR studies aim to connect the chemical structure of a compound with its biological activity or chemical reactivity. For this compound, SAR studies could be instrumental in understanding how modifications to its structure would affect its performance in various applications, such as CO2 capture or as a ligand in coordination chemistry. acs.orgacs.orgnd.edu
A data-driven SAR study for this compound and its derivatives would typically involve the following steps:
Dataset Curation: A dataset of structurally related polyamines with corresponding activity data would be assembled. The activity could be, for example, the efficiency of CO2 capture, the stability of the resulting metal complex, or a specific catalytic activity. nih.gov
Descriptor Generation: A wide array of molecular descriptors would be calculated for each compound in the dataset. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., steric parameters) descriptors.
Model Building: A statistical or machine learning model, such as multiple linear regression, partial least squares, or more advanced methods like support vector machines or random forests, would be used to establish a quantitative relationship between the descriptors and the activity. acs.org
Model Validation and Interpretation: The predictive power of the model would be rigorously tested, and the model would be interpreted to identify the key structural features that influence the activity. nih.gov
For instance, in the context of CO2 capture, a SAR study could reveal how the number and basicity of the amine groups, as well as the steric hindrance around the nitrogen atoms in derivatives of this compound, affect the CO2 absorption capacity and kinetics. acs.orgnih.gov
The following table outlines a conceptual framework for a data-driven SAR study on a series of hypothetical derivatives of this compound for CO2 capture.
Table 2: Conceptual Framework for a Data-Driven SAR Study of this compound Derivatives for CO2 Capture
| Structural Descriptor | Activity Parameter | Potential Impact on Activity |
|---|---|---|
| Number of methyl groups on primary amines | CO2 Absorption Rate | Increased steric hindrance may decrease the rate. |
| Alkyl chain length on the tertiary amine | Thermal Stability of Carbamate | Longer chains might influence the stability of the CO2 adduct. |
| Introduction of hydroxyl groups | Regeneration Energy | May lower the energy required to release CO2. |
Through such data-driven SAR studies, it is possible to rationally design novel derivatives of this compound with enhanced performance characteristics for specific applications. While direct and extensive research on this specific compound using these advanced computational methods is still emerging, the foundational principles and methodologies established for other polyamines provide a clear and promising path forward. nih.govnih.gov
Conclusion and Outlook
Synthesis of Key Research Advancements and Contributions
Tris[2-(methylamino)ethyl]amine, a tripodal tetradentate ligand, has carved a unique niche in coordination chemistry. Its fundamental contribution stems from its distinct structure, which features a central tertiary amine and three pendant secondary amine groups. This arrangement provides a specific steric and electronic environment that differentiates it from its parent compound, tris(2-aminoethyl)amine (B1216632) (TREN), which has primary amine donors, and its fully methylated analogue, Tris[2-(dimethylamino)ethyl]amine (Me₆TREN), which possesses tertiary amine donors. wikipedia.org
The key research advancement lies in the systematic characterization of its coordination behavior. As a multidentate chelating agent, this compound forms stable complexes with a variety of transition metals. The presence of N-H protons on the secondary amine arms allows for the formation of intramolecular hydrogen bonds within the complex, influencing the geometry and stability of the resulting metal complexes. This property is a significant contribution to the field, offering a platform for studying substitution kinetics and metal-ligand interactions with a degree of nuance not afforded by TREN or Me₆TREN. Research has highlighted its value in creating stable complexes, a property crucial for applications in catalysis and materials science.
Identification of Emerging Research Frontiers
The unique structural and electronic properties of this compound are paving the way for several emerging research frontiers.
Advanced Catalysis: While its role in catalysis is established, a frontier lies in leveraging the secondary amine functionalities for more sophisticated catalytic designs. The N-H protons can act as proton-responsive sites or participate in hydrogen-bond-donating catalysis, enabling reactions with higher selectivity and novel mechanisms. This moves beyond its passive role as a scaffold for a metal center to an active participant in the catalytic cycle. The exploration of its derivatives in reactions like the Knoevenagel condensation, where amine groups are active sites, presents a promising avenue. mdpi.com
Bioinorganic and Biomedical Applications: The ability to form stable, well-defined metal complexes is a prerequisite for many biomedical applications. An emerging frontier is the investigation of this compound and its functionalized derivatives as ligands for metal-based diagnostics (e.g., MRI contrast agents) or therapeutics. The specific kinetic and thermodynamic stability of its complexes could be tailored to minimize metal ion release in biological systems.
Functional Materials and Supramolecular Chemistry: The incorporation of this compound into larger molecular architectures is a burgeoning field. This includes its use as a building block for metal-organic frameworks (MOFs), where the secondary amines can be post-synthetically modified, or as a component in supramolecular cages and capsules. wikipedia.org These materials could find applications in gas storage, separation, and sensing.
Environmental Chemistry and Carbon Capture: The multiple amine sites in this compound make it a compelling candidate for CO₂ capture technologies. mdpi.comnih.gov Research is moving towards designing and testing amine-based solvents and solid adsorbents for their efficiency, stability, and energy requirements in capturing carbon dioxide from flue gas and other industrial emissions. nih.govyoutube.com
Interdisciplinary Opportunities and Future Impact of this compound Research
The future of this compound research is inherently interdisciplinary, with significant potential for broader scientific and technological impact.
Catalysis and Chemical Engineering: Collaboration between coordination chemists synthesizing novel catalysts based on this ligand and chemical engineers optimizing reactor design and process conditions will be crucial for translating laboratory-scale discoveries into industrial applications.
Materials Science and Nanotechnology: The synergy between materials scientists and chemists can lead to the development of advanced hybrid materials. For instance, grafting this compound onto solid supports like metal oxides or nanoparticles could create highly active and recyclable heterogeneous catalysts or sensors. mdpi.com
Medicinal Chemistry and Biology: The development of new biomedical applications will require close collaboration between synthetic chemists, biochemists, and medical researchers to design, synthesize, and evaluate the biological activity and safety of new metal complexes.
The long-term impact of research into this compound is poised to be substantial. Its unique coordination properties promise the development of more efficient and selective catalysts for green chemistry applications. In materials science, it offers a versatile building block for creating functional materials with tailored properties for environmental remediation and technological innovation. Ultimately, the continued exploration of this compound will deepen our fundamental understanding of coordination chemistry and provide practical solutions to challenges in catalysis, medicine, and environmental science.
Q & A
Q. What established synthesis protocols exist for Tris[2-(methylamino)ethyl]amine in polymer chemistry?
this compound is synthesized via nucleophilic substitution reactions. A representative method involves reacting acryloyl chloride with this compound in anhydrous acetonitrile at −5°C to −10°C, followed by purification via sequential acid/base washes and chromatography. This yields ~65% of the target compound, with structural confirmation via NMR (e.g., δ 2.56–3.61 ppm for methylamino protons) and mass spectrometry (observed m/z 351.23 vs. calculated 351.24) .
Q. How is this compound characterized post-synthesis to confirm structural integrity?
Post-synthesis characterization employs:
- NMR Spectroscopy : NMR identifies methylamino (δ 2.56–3.61 ppm) and acrylamide protons (δ 5.54–6.73 ppm). NMR confirms carbonyl carbons (δ 168.86–169.15 ppm) .
- Mass Spectrometry : ITMS (Ion Trap Mass Spectrometry) validates molecular weight (e.g., m/z 351.23 for CHNO) .
- Chromatography : HPLC or GC ensures purity (>98%) by detecting residual solvents or unreacted precursors .
Advanced Research Questions
Q. What strategies optimize polyaminal network yields using this compound under varying solvent conditions?
Solvent choice critically impacts crosslinking efficiency. For example:
- THF (45 wt%) : Enhances paraformaldehyde solubility, enabling homogeneous reactions at 70°C. Yields networks with tunable mechanical properties via TA/DA monomer ratios .
- Neat (solvent-free) conditions : Accelerate reaction kinetics but risk incomplete crosslinking due to viscosity. Post-curing at 70°C under vacuum improves network density . Methodological adjustments include monitoring paraformaldehyde consumption via FTIR (disappearance of C=O stretches at ~1700 cm) .
Q. How do researchers resolve contradictions in reaction kinetics for this compound-based crosslinking?
Contradictions in reaction rates (e.g., variable gelation times) are analyzed via:
- Variable Temperature Studies : Comparing activation energies (E) using Arrhenius plots under controlled pH (7–9) and solvent systems .
- By-Product Identification : LC-MS detects side products like unreacted acryloyl chloride or hydrolyzed intermediates, guiding stoichiometric adjustments .
- Kinetic Modeling : Pseudo-first-order approximations quantify maleimide-thiol reaction efficiency (if functionalized) under redox conditions .
Q. What methodologies enable regioselective isotopic labeling of this compound for mechanistic studies?
While direct evidence is limited, analogous deuterium labeling strategies for related amines include:
- Imine Reduction : Reacting this compound with formaldehyde-d followed by NaBD reduction to introduce deuterium at methyl groups .
- Stepwise Substitution : Using deuterated alkyl halides (e.g., 2-bromo-N,N-dimethylacetamide-d) to replace specific protons, followed by LiAlD reduction . These methods require rigorous NMR validation (e.g., decoupling experiments) to confirm labeling sites .
Methodological Recommendations
- Contradiction Analysis : Use DOE (Design of Experiments) to isolate variables (e.g., solvent polarity, catalyst loading) when replicating divergent results .
- Advanced Characterization : Pair DSC (Differential Scanning Calorimetry) with rheology to correlate crosslinking density with thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
